(4Z)-1-(4-FLUOROPHENYL)-4-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE
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Overview
Description
(4Z)-1-(4-FLUOROPHENYL)-4-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazolidinedione core with fluorinated benzylidene and phenyl groups, making it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-FLUOROPHENYL)-4-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone, followed by further reactions to introduce the pyrazolidinedione core . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Purification techniques such as recrystallization and chromatography would be essential to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-FLUOROPHENYL)-4-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with altered chemical and physical properties.
Scientific Research Applications
(4Z)-1-(4-FLUOROPHENYL)-4-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new drugs and materials.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-FLUOROPHENYL)-4-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines, or it might inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
- 3-[(4-Fluorobenzyloxy)phenylboronic acid
- 4-{3-[(2-Fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Uniqueness
Compared to similar compounds, (4Z)-1-(4-FLUOROPHENYL)-4-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE stands out due to its specific combination of fluorinated benzylidene and phenyl groups attached to the pyrazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research in various scientific domains.
Properties
CAS No. |
353510-25-5 |
---|---|
Molecular Formula |
C23H16F2N2O3 |
Molecular Weight |
406.4g/mol |
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H16F2N2O3/c24-17-8-10-18(11-9-17)27-23(29)20(22(28)26-27)13-15-4-3-6-19(12-15)30-14-16-5-1-2-7-21(16)25/h1-13H,14H2,(H,26,28)/b20-13- |
InChI Key |
OPNOKMCPQWTTTB-MOSHPQCFSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)F |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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